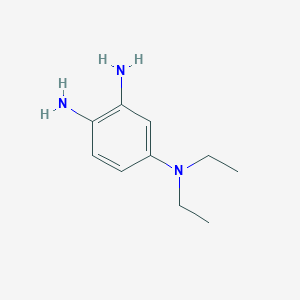N4,N4-diethylbenzene-1,2,4-triamine
CAS No.: 26886-71-5
Cat. No.: VC8095294
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26886-71-5 |
|---|---|
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 4-N,4-N-diethylbenzene-1,2,4-triamine |
| Standard InChI | InChI=1S/C10H17N3/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3 |
| Standard InChI Key | WBESZLACIAKKAS-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=CC(=C(C=C1)N)N |
| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)N)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
N4,N4-Diethylbenzene-1,2,4-triamine (IUPAC name: 4-(diethylamino)benzene-1,2-diamine) has the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol. The compound features a benzene core with primary amine groups at positions 1 and 2 and a tertiary amine (diethyl-substituted) at position 4. Its SMILES representation is Nc1cc(N(CC)CC)c(N)cc1, and the InChIKey is HWNGZPYALGWORF-UHFFFAOYSA-N, derived from computational tools .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 4-(Diethylamino)benzene-1,2-diamine |
| SMILES | Nc1cc(N(CC)CC)c(N)cc1 |
| InChIKey | HWNGZPYALGWORF-UHFFFAOYSA-N |
Structural Features
The benzene ring’s electron density is modulated by the electron-donating amine groups, which influence its reactivity in electrophilic substitution and coordination reactions. The diethylamino group at position 4 introduces steric hindrance and alters solubility compared to non-alkylated analogs .
Synthesis and Production
Synthetic Routes
The synthesis of N4,N4-diethylbenzene-1,2,4-triamine can be inferred from methods used for analogous triamines. A plausible route involves:
-
Nitration and Reduction: Starting with 4-chlorobenzene-1,2-diamine, diethylamination via nucleophilic substitution using diethylamine under alkaline conditions.
-
Protection-Deprotection Strategies: Temporary protection of primary amines with acetyl groups, followed by diethylamination and subsequent deprotection .
Key Reaction Conditions:
-
Solvents: Ethanol, tetrahydrofuran (THF).
-
Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.
-
Temperature: 80–120°C for alkylation reactions.
Industrial Scalability
Industrial production would require optimization for yield and purity. Continuous-flow reactors could enhance efficiency, while purification via column chromatography or recrystallization ensures high-purity product .
Physicochemical Properties
Physical Properties
-
Melting Point: Estimated 90–110°C (based on methyl-substituted analogs).
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to amine functionalities; limited solubility in water.
-
Stability: Air-sensitive; prone to oxidation, requiring storage under inert atmospheres.
Chemical Reactivity
-
Electrophilic Substitution: The electron-rich ring undergoes nitration and sulfonation preferentially at position 5 (meta to diethylamino group).
-
Coordination Chemistry: Acts as a tridentate ligand, forming complexes with transition metals like Cu(II) and Fe(III) .
Applications and Functional Utility
Organic Synthesis
N4,N4-Diethylbenzene-1,2,4-triamine serves as a precursor for heterocyclic compounds, including benzimidazoles and triazolopyridines, which are pivotal in pharmaceutical synthesis.
Materials Science
-
Coordination Polymers: Its tridentate binding capability facilitates the design of metal-organic frameworks (MOFs) with applications in gas storage.
-
Dye Synthesis: Derivatives are used in azo dyes, leveraging the amine groups for chromophore development .
Biological Activity
While direct studies are lacking, structurally related triamines exhibit antimicrobial and anticancer properties. For example, methyl-substituted analogs show MIC values of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Analogous Compounds
N4,N4-Dimethylbenzene-1,2,4-Triamine
-
Molecular Weight: 151.18 g/mol (vs. 179.26 g/mol for diethyl variant).
-
Solubility: Higher water solubility due to reduced hydrophobicity.
-
Applications: Used in smaller-scale organic syntheses due to lower steric demand .
N1,N1-Bis(4-(Diethylamino)Phenyl)-N4,N4-Diethylbenzene-1,4-Diamine
-
Structural Complexity: Additional phenyl rings enhance π-π stacking, making it suitable for optoelectronic materials.
-
Synthesis Complexity: Multi-step routes involving Ullmann couplings .
Future Research Directions
-
Catalytic Applications: Explore use in asymmetric catalysis as chiral ligands.
-
Biological Screening: Evaluate antimicrobial and antitumor activity in vitro.
-
Computational Studies: Density functional theory (DFT) to predict reactivity and electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume